molecular formula C12H10N4OS B14913567 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one

Cat. No.: B14913567
M. Wt: 258.30 g/mol
InChI Key: AMFWLCNKAVIQGF-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one is a heterocyclic compound that features a triazolopyridine moiety linked to a pyrrole ring via a thioether bridge. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Thioether Formation: The triazolopyridine core can be reacted with a thiol or a thioether precursor under suitable conditions to form the thioether linkage.

    Pyrrole Attachment: The final step involves the coupling of the thioether intermediate with a pyrrole derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazolopyridine ring or the carbonyl group, depending on the reagents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyridine derivatives, alcohols.

    Substitution: Various substituted triazolopyridine or pyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as ligands in catalytic reactions.

    Material Science: Incorporation into polymers or materials with specific electronic properties.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes due to the heterocyclic structure.

    Antimicrobial Activity: Possible antimicrobial properties against bacteria or fungi.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Disrupting Cellular Processes: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one: Similar compounds may include other triazolopyridine derivatives or pyrrole-containing molecules.

Uniqueness

    Structural Features: The unique combination of triazolopyridine and pyrrole rings linked by a thioether bridge.

    Biological Activity: Distinct biological activities compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone

InChI

InChI=1S/C12H10N4OS/c17-10(9-4-3-6-13-9)8-18-12-15-14-11-5-1-2-7-16(11)12/h1-7,13H,8H2

InChI Key

AMFWLCNKAVIQGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)SCC(=O)C3=CC=CN3

Origin of Product

United States

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